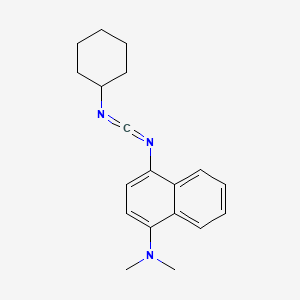

N-Cyclohexyl-N'-(4-(dimethylamino) naphthyl)carbodiimide

Description

N-Cyclohexyl-N'-(4-(dimethylamino)naphthyl)carbodiimide (abbreviated as NCD-4 in some literature ) is a carbodiimide compound with the chemical formula C₁₉H₂₃N₃ . Structurally, it features a cyclohexyl group attached to one nitrogen atom and a 4-(dimethylamino)naphthyl moiety on the other. The compound is characterized as a yellow oil with a purity exceeding 98% (confirmed via ¹H-NMR and APCI mass spectrometry, [M+H⁺] m/z = 294) . Its hydrophobic nature and fluorescent properties (due to the dimethylamino-naphthyl group) make it distinct among carbodiimides, enabling applications in biochemical labeling and membrane protein studies .

Properties

InChI |

InChI=1S/C19H23N3/c1-22(2)19-13-12-18(16-10-6-7-11-17(16)19)21-14-20-15-8-4-3-5-9-15/h6-7,10-13,15H,3-5,8-9H2,1-2H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAVINNWJVRVGNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)N=C=NC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86332-16-3 | |

| Record name | N-Cyclohexyl-N'-(4-dimethylamino-alpha-naphthyl)carbodiimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086332163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NCD-4 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFN1ZK41CG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthesis of N-Cyclohexyl-N'-(4-(Dimethylamino)Naphthyl)Urea

The urea precursor is synthesized by reacting cyclohexylamine with 4-(dimethylamino)naphthyl isocyanate. This reaction typically proceeds in anhydrous dichloromethane or tetrahydrofuran under inert atmosphere (argon or nitrogen) at 0–25°C. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming a urea linkage:

Key considerations:

Dehydration to Carbodiimide

The urea is dehydrated using trichloromethyl carbonate (BTC, also known as triphosgene) as the dehydrating agent. This method, optimized for dicyclohexylcarbodiimide (DCC), can be adapted for the target compound:

Reaction Conditions :

-

Solvent : Anhydrous acetonitrile or toluene.

-

Temperature : Reflux (80–110°C) for 6–12 hours.

-

Catalyst : Triethylamine or pyridine to neutralize HCl byproducts.

Microwave-Assisted Synthesis

Microwave irradiation accelerates the dehydration step, reducing reaction times and improving efficiency. This method, validated for DCC, is applicable to the target compound with modifications:

Procedure :

-

The urea precursor (1 equiv) and BTC (1.2 equiv) are dissolved in dimethylformamide (DMF).

-

The mixture is irradiated at 100°C for 20–30 minutes under microwave conditions (300 W).

-

The product is isolated via vacuum distillation and purified by column chromatography (silica gel, hexane/ethyl acetate).

Advantages :

-

Time Efficiency : Reaction completion in <1 hour vs. 6–12 hours conventionally.

-

Purity : Reduced side-product formation due to controlled heating.

Oxidative Conversion from Thiourea

Thiourea derivatives can be oxidized to carbodiimides using mercury(II) oxide or iodine. For the target compound:

Thiourea Synthesis

Cyclohexylamine reacts with 4-(dimethylamino)naphthyl isothiocyanate in ethanol at room temperature:

Oxidation to Carbodiimide

The thiourea is treated with HgO in boiling toluene:

Challenges :

-

Toxicity : Mercury-based reagents require stringent handling.

-

Yield : ~50–60% due to competing side reactions.

Industrial-Scale Production

Large-scale synthesis prioritizes cost-effectiveness and safety. A modified urea dehydration process is employed:

Key Modifications :

-

Continuous Flow Reactors : Enhance heat and mass transfer, reducing reaction time to 2–3 hours.

-

Solvent Recovery : Toluene is recycled via distillation, minimizing waste.

-

Catalyst : Heterogeneous catalysts (e.g., zeolites) improve recyclability.

Comparative Analysis of Methods

| Method | Reagents | Conditions | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Urea Dehydration | BTC, Triethylamine | Reflux, 6–12 h | 70–85 | ≥95 | High |

| Microwave-Assisted | BTC, DMF | 100°C, 20–30 min | 75–80 | ≥97 | Moderate |

| Thiourea Oxidation | HgO, Toluene | Reflux, 8 h | 50–60 | 90–92 | Low |

| Industrial Process | BTC, Zeolite Catalyst | Continuous flow, 2–3 h | 80–85 | ≥95 | Very High |

Critical Considerations

-

Side Reactions :

-

Isocyanate dimerization or trimerization may occur if moisture is present.

-

Overheating during dehydration can lead to carbodiimide decomposition.

-

-

Purification :

-

Column chromatography (silica gel) or recrystallization (hexane/ethyl acetate) removes unreacted urea and byproducts.

-

-

Safety :

-

BTC and HgO require handling in fume hoods with appropriate PPE.

-

Chemical Reactions Analysis

Types of Reactions: N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide has a wide range of scientific research applications:

Chemistry: Used as a coupling agent in peptide synthesis and as a crosslinking agent in polymer chemistry.

Biology: Employed in the modification of biomolecules and the study of protein interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

Industry: Utilized in the production of advanced materials and coatings.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-N’-(4-(dimethylamino) naphthyl)carbodiimide involves its ability to form covalent bonds with target molecules. This compound acts as a coupling agent by facilitating the formation of peptide bonds between amino acids. It also functions as a crosslinking agent by linking polymer chains, thereby enhancing the mechanical properties of the resulting materials.

Comparison with Similar Compounds

Comparison with Similar Carbodiimide Compounds

Carbodiimides are widely used as coupling agents in peptide synthesis and modifiers of carboxyl groups in proteins. Below is a detailed comparison of NCD-4 with structurally or functionally related compounds:

Structural and Functional Differences

Hydrophobicity vs. Water Solubility: NCD-4 and DCCD are hydrophobic, limiting their use to membrane-associated or organic-phase reactions . EDC and the morpholinoethyl derivative are water-soluble, enabling broader use in aqueous biochemistry (e.g., peptide synthesis in buffers) .

Fluorescent Properties: NCD-4’s dimethylamino-naphthyl group provides intrinsic fluorescence, allowing real-time tracking in protein labeling . This is absent in DCCD, EDC, and the morpholinoethyl analog.

Mechanism of Action in Ca²⁺-ATPase :

- NCD-4 and DCCD competitively inhibit Ca²⁺ binding at high-affinity sites by modifying carboxyl groups .

- EDC inactivates the enzyme through a different pathway, likely via crosslinking rather than direct competition .

NCD-4 in Membrane Protein Studies

NCD-4 is critical in studying sodium- or proton-coupled ATP synthases . For example, it labels carboxyl residues in the Na⁺-driven rotor motif of ATP synthase, distinguishing it from DCCD, which primarily targets proton channels . Its fluorescence also enables visualization of conformational changes during ion transport .

Competitive Binding Dynamics

In Ca²⁺-ATPase, NCD-4’s binding affinity (IC₅₀ ~50 nM) is comparable to DCCD but higher than EDC (~90 nM), reflecting its stronger interaction with carboxyl groups at ion-binding sites .

Limitations

- NCD-4’s hydrophobicity restricts its use in aqueous systems unless solubilized with detergents.

- Unlike EDC, it cannot activate carboxyl groups for amine crosslinking in solution-phase chemistry .

Notes

Structural Validation : NCD-4’s identity and purity (>98%) are confirmed via ¹H-NMR and mass spectrometry .

Niche Applications : Its fluorescence and membrane-targeting properties make it irreplaceable in specific studies, unlike general-purpose carbodiimides like EDC .

Biological Activity

N-Cyclohexyl-N'-(4-(dimethylamino)naphthyl)carbodiimide (NCD-4) is a synthetic organic compound belonging to the carbodiimide class, primarily known for its role as a coupling agent in peptide synthesis. This article delves into its biological activity, mechanisms of action, and potential applications in biochemical research and drug development.

Chemical Structure and Properties

NCD-4 has the molecular formula and features a cyclohexyl group along with a dimethylamino-substituted naphthalene moiety. This unique structure enhances its reactivity and solubility, making it an effective reagent for activating carboxylic acids during peptide bond formation.

The primary mechanism through which NCD-4 exerts its biological activity is by facilitating the formation of amide bonds between carboxylic acids and amines. This process enhances the nucleophilicity of the amine, allowing for more efficient peptide synthesis. The general reaction can be summarized as follows:

Furthermore, NCD-4 has been shown to interact specifically with amino acid residues in enzymes, particularly through the modification of serine and cysteine residues, leading to enzyme inactivation. For instance, it inhibits ATPases such as the sarcoplasmic reticulum Ca²⁺/Mg²⁺-ATPase by covalently modifying critical residues necessary for enzyme function. Notably, this inhibition can be reversed in the presence of magnesium ions, indicating a protective mechanism against its effects .

Biological Activity and Enzyme Inhibition Studies

Research indicates that NCD-4 exhibits notable enzyme inhibition properties. It has been reported to label high-affinity calcium-binding sites in Ca²+-transporting ATPases, suggesting its utility in studying membrane protein interactions . The compound's ability to modify key amino acid residues provides insights into enzyme mechanisms and potential therapeutic targets.

Case Studies

- Inhibition of Ca²⁺/Mg²⁺-ATPase : A study demonstrated that NCD-4 effectively labels the transmembrane portion of Ca²+-ATPase, allowing researchers to map calcium-sensitive regions within the protein structure. The depth of labeling was assessed using fluorescence quenching techniques with nitroxide-substituted fatty acids .

- Peptide Synthesis Applications : In peptide synthesis, NCD-4 has been utilized to couple various amino acids efficiently, showcasing its effectiveness over traditional coupling agents like DCC (dicyclohexylcarbodiimide) due to its enhanced solubility and reactivity.

Comparative Analysis with Similar Compounds

To better understand NCD-4's unique properties, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| N-Ethyl-N'-(4-dimethylaminophenyl)carbodiimide | Carbodiimide | Mainly used in peptide synthesis |

| N,N'-Diisopropylcarbodiimide | Carbodiimide | More sterically hindered; versatile applications |

| N-Cyclopentyl-N'-(4-dimethylaminophenyl)carbodiimide | Carbodiimide | Similar reactivity but different cycloalkane structure |

NCD-4 stands out due to its specific naphthalene substitution, which enhances both solubility and reactivity compared to other carbodiimides.

Q & A

Q. What methods are recommended for characterizing the purity and structural identity of N-Cyclohexyl-N'-(4-(dimethylamino)naphthyl)carbodiimide?

To confirm purity and structural identity, use 1H-NMR spectroscopy to verify proton environments and detect impurities (<98% purity threshold). APCI mass spectrometry ([M+H⁺] m/z = 294) is critical for molecular weight validation. Ensure spectral peaks align with the cyclohexyl and dimethylamino-naphthyl moieties. For batch consistency, cross-reference these methods with Certificate of Analysis data .

Q. What are the primary applications of this carbodiimide in synthetic chemistry?

This compound is a hydrophobic carbodiimide used as a coupling agent for activating carboxyl groups in non-aqueous systems. It facilitates esterification or amidation reactions, particularly in peptide synthesis (e.g., forming phosphonate analogs via EDC/DMAP-mediated protocols). Its lipophilicity makes it suitable for modifying membrane-associated proteins .

Q. How does N-Cyclohexyl-N'-(4-(dimethylamino)naphthyl)carbodiimide compare to other carbodiimides like DCCD?

Unlike water-soluble carbodiimides (e.g., EDC), this compound’s hydrophobicity allows deeper penetration into lipid bilayers, targeting carboxyl groups in transmembrane domains of proteins like ATPases. Its fluorescence (ex/em ~340/440 nm) enables real-time tracking of labeling efficiency, unlike non-fluorescent DCCD .

Advanced Research Questions

Q. How is this carbodiimide used to study conformational changes in ATPases?

In Ca²⁺-ATPase studies , the compound labels two high-affinity Ca²⁺-binding sites. Fluorescence quenching (e.g., using vanadate or ATP) reveals conformational shifts: modification at the 407 nm site permits ATP hydrolysis but blocks Ca²⁺ translocation, while the 425 nm site abolishes Ca²⁺-induced quenching. Use stopped-flow spectroscopy to monitor these dynamics .

Q. What methodologies resolve contradictions in labeling efficiency across enzyme systems?

For differential inhibition (e.g., vacuolar vs. plasma membrane ATPases), employ competitive binding assays with Ca²⁺ or DCCD. In maize root tonoplast ATPase, NCD-4 selectively inhibits vacuolar H⁺-ATPase without affecting plasma membrane isoforms, confirmed via fluorescence assays and proteolytic mapping of labeled peptides .

Q. How does this reagent elucidate proton pathways in cytochrome complexes?

In cytochrome bc₁/b₆f complexes , NCD-4 labels aspartate/glutamate residues in amphiphilic helices critical for proton translocation. Use spin-label quenching (e.g., CAT-16, doxyl-stearates) to determine spatial orientation: stronger quenching by lipid-embedded 5-doxylstearic acid vs. surface-bound CAT-16 indicates labeling ~18 Å from the membrane surface .

Q. What strategies optimize its use as a fluorescent probe in nanotechnology?

For carboxylate labeling on nanoscaffolds (e.g., Cowpea mosaic virus), pre-incubate with NCD-4 in non-polar solvents to enhance carboxyl group reactivity. Validate labeling via fluorescence emission shifts and confirm functionalization with redox-active moieties (e.g., methyl(aminopropyl)viologen) using UV-vis and cyclic voltammetry .

Q. How to address conflicting data on multiple labeling sites in membrane proteins?

Apply site-directed mutagenesis paired with tryptic digestions to isolate labeled peptides (e.g., 7 kDa peptide in cytochrome b). Compare fluorescence profiles (407 nm vs. 425 nm emission) and functional assays (ATPase inhibition, proton transport) to distinguish non-essential vs. Ca²⁺-protectable sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.